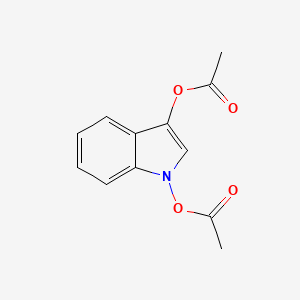

1H-Indole-1,3-diyl diacetate

Description

Significance of Indole (B1671886) and Functionalized Indole Derivatives in Organic Synthesis

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. wikipedia.org This structural motif is prevalent in a multitude of natural products and synthetic molecules of significant importance. ijpsjournal.comdergipark.org.tr Many indole derivatives are recognized for their biological activity and are central to the development of pharmaceuticals. creative-proteomics.comopenmedicinalchemistryjournal.com The indole ring system is a key building block for essential amino acids like tryptophan and for neurotransmitters such as serotonin. wikipedia.org

In organic synthesis, the indole nucleus serves as a versatile precursor for creating complex molecular architectures. dergipark.org.tr Its reactivity allows for substitutions at various positions, primarily at the C3, N1, and C2 sites, enabling the synthesis of a diverse array of functionalized derivatives. dergipark.org.tr The development of novel methods for the efficient and site-specific functionalization of indoles remains an active and important area of chemical research, driven by the demand for new materials and therapeutic agents. ijpsjournal.comopenmedicinalchemistryjournal.com

The Role of Acetate (B1210297) Functional Groups in Molecular Design and Reactivity

Acetate groups (CH₃COO-) are highly valuable functional groups in organic chemistry, serving multiple roles in molecular design and synthesis. thoughtco.comchemeurope.com An acetate can function as an effective protecting group for alcohols and amines, temporarily masking their reactivity while other chemical transformations are carried out elsewhere in the molecule.

Furthermore, acetate is a good leaving group in certain nucleophilic substitution reactions. The acetate ion's stability, due to resonance delocalization of the negative charge across its two oxygen atoms, facilitates its departure from a molecule. fiveable.me Acetate esters are also widely used in the synthesis of polymers. thoughtco.comwikipedia.org For instance, vinyl acetate is a key monomer for the production of polyvinyl alcohol, a component in many paints and adhesives. thoughtco.comwikipedia.org In the context of 1H-Indole-1,3-diyl diacetate, the two acetate groups significantly influence the molecule's electronic properties and reactivity. The N-acetyl group at the 1-position withdraws electron density from the pyrrole ring, affecting its aromaticity and the nucleophilicity of the C3 position.

Historical Context and Current Research Landscape of 1H-Indole-1,3-diyl Diacetate

Specific research dedicated to 1H-Indole-1,3-diyl diacetate is not extensively documented in mainstream chemical literature, suggesting it is a specialty chemical rather than a widely studied compound. The history of indole chemistry itself dates back to the 19th century with studies on the dye indigo (B80030). wikipedia.org The synthesis of functionalized indoles, such as those with acetyl groups, is a logical extension of this long history. For example, the related compound 1,3-diacetyl-1H-indole can be synthesized via the acylation of indole. ontosight.ai

The research landscape for 1H-Indole-1,3-diyl diacetate appears to be situated within the broader context of synthetic methodology development. Its synthesis would likely serve as an example of N- and O-acylation of an indole precursor. The compound itself can be seen as a potential intermediate for further chemical transformations. The acetate group at the 3-position, being an ester, could be hydrolyzed to reveal a hydroxyl group, leading to 1-acetyl-1H-indol-3-ol, a potentially useful building block. The N-acetyl group could also be removed under certain conditions to deprotect the indole nitrogen. While direct applications are not widely reported, its value may lie in its utility as a synthetic intermediate in multi-step syntheses of more complex indole-based targets.

Data Tables

Table 1: Physicochemical Properties of 1H-Indole-1,3-diyl Diacetate

This table summarizes the key computed physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄ | nih.gov |

| Molecular Weight | 233.22 g/mol | nih.gov |

| IUPAC Name | (1-acetyloxyindol-3-yl) acetate | nih.gov |

| Physical Form | Pale-yellow to Yellow-brown Solid | sigmaaldrich.com |

| XLogP3 | 1.9 | nih.gov |

Table 2: Potential Synthetic Utility of Functional Groups in 1H-Indole-1,3-diyl Diacetate

This table outlines the potential chemical transformations based on the functional groups present in the molecule.

| Functional Group | Position | Potential Reaction | Product Type |

| Ester (O-Acetyl) | C3 | Hydrolysis | 3-Hydroxyindole derivative |

| Amide (N-Acetyl) | N1 | Hydrolysis | Indole (deprotected) |

| Indole Ring | - | Electrophilic Substitution | Substituted indole derivative |

Synthetic Methodologies and Strategic Approaches for 1H-Indole-1,3-diyl Diacetate

The synthesis of 1H-Indole-1,3-diyl diacetate, a molecule featuring acetate groups on both the nitrogen (N1) and a carbon of the pyrrole ring (C3), requires careful strategic planning to control regioselectivity. The indole nucleus possesses multiple reactive sites, making the selective introduction of two distinct functional groups a significant chemical challenge. Methodologies generally fall into two main categories: direct, one-pot diacylation or a more controlled, stepwise sequential functionalization. Furthermore, advanced catalytic systems are being explored to achieve these transformations with greater efficiency and precision.

Structure

3D Structure

Propriétés

IUPAC Name |

(1-acetyloxyindol-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-8(14)16-12-7-13(17-9(2)15)11-6-4-3-5-10(11)12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOSGUOOSPMQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CN(C2=CC=CC=C21)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 1h Indole 1,3 Diyl Diacetate

Hydrolytic Pathways and Subsequent Indoxyl Derivatives Formation

The hydrolysis of 1H-Indole-1,3-diyl diacetate is a critical reaction pathway, primarily leading to the formation of indoxyl and its subsequent derivatives. This process can be initiated chemically, typically under basic or acidic conditions, or enzymatically.

Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521), the ester and amide bonds are cleaved. researchgate.net The N-acetyl group can be selectively cleaved under mild basic conditions to yield 3-acetylindole (B1664109). sciencemadness.org The hydrolysis is particularly significant in biochemical contexts, where the compound serves as a chromogenic substrate for esterase enzymes. smolecule.com Enzymes like acetylcholinesterase can catalyze the hydrolysis of the acetate (B1210297) group, releasing indoxyl. smolecule.comresearchgate.net This enzymatically released indoxyl is colorless but readily undergoes oxidation in the presence of air (oxygen) to form the vibrant blue dimer, indigo (B80030), and a red-isomeric by-product, indirubin. researchgate.net This color-forming reaction is the basis for numerous histochemical and bacteriological assays, allowing for the detection and quantification of esterase activity. researchgate.netsmolecule.comnih.govnih.gov

The stability of related 1-acyloxyindoles has been shown to be dependent on the nature of the acyl group; bulkier groups tend to increase stability and resistance to hydrolysis. mdpi.com The hydrolysis of halogenated indoxyl acetates follows a similar pathway, yielding the corresponding halogenated indoxyls which then oxidize. researchgate.net

| Condition | Reagent/Enzyme | Primary Product(s) | Secondary Product(s) (after oxidation) | Reference |

|---|---|---|---|---|

| Basic | Sodium Hydroxide (NaOH) | 3-Acetylindole | N/A | researchgate.net |

| Enzymatic | Esterases (e.g., Acetylcholinesterase) | Indoxyl, Acetic Acid | Indigo, Indirubin | smolecule.comresearchgate.net |

| Mildly Acidic/Basic | Aqueous media | 1-Hydroxyindole (B3061041), Acetic Acid | N/A | mdpi.com |

Reactivity of Acetyl Groups: Transacylation and Ester Exchange Reactions

The two acetyl groups in 1H-Indole-1,3-diyl diacetate exhibit differential reactivity due to their distinct chemical environments: one is part of an enol ester at the C-3 position, and the other constitutes an N-acyl group (an amide) at the N-1 position. This difference allows for selective reactions.

The N-acetyl group, being part of an amide linkage, is generally more stable than the C-3 acetoxy group (an ester). Mild basic hydrolysis, for instance, can selectively cleave the N-acetyl group while leaving the C-3 position untouched, or vice-versa depending on the precise conditions, though selective N-deacetylation is a common transformation. researchgate.netsciencemadness.org For example, suspending 1,3-diacetyl indole (B1671886) in ethanol (B145695) with aqueous sodium hydroxide leads to the formation of 3-acetyl indole in high yield. researchgate.net

Conversely, acylation reactions can be performed on related indole structures. The acetylation of 3-acetylindole with acetic anhydride (B1165640) proceeds readily to form 1,3-diacetylindole, indicating that acylation at the C-3 position can precede acylation at the nitrogen. bhu.ac.inatamanchemicals.com In contrast, 1-acetylindole (B1583761) shows resistance to further acetylation at the C-3 position under similar conditions. sciencemadness.org The synthesis of 1-acyloxyindoles can be achieved through a multi-step, one-pot reaction involving reduction, cyclization, and finally acylation of a 1-hydroxyindole intermediate using various acylating agents like acetic anhydride or acyl chlorides in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com

While direct transacylation or ester exchange reactions involving 1H-Indole-1,3-diyl diacetate are not extensively documented, the principles of selective acylation and deacetylation suggest that such transformations are feasible, allowing for the modification of the acetyl groups.

Electrophilic and Nucleophilic Reactions on the Indole Core of the Diacetate

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, which typically occurs at the C-3 position. bhu.ac.inatamanchemicals.com However, in 1H-Indole-1,3-diyl diacetate, both the nucleophilic N-1 and C-3 positions are blocked by acetyl groups. This substitution pattern significantly alters the reactivity of the indole core.

Further electrophilic substitution is directed to the benzene (B151609) portion of the molecule, generally at the C-6 position. bhu.ac.in The presence of the electron-withdrawing acetyl groups, particularly the N-acetyl group, deactivates the ring system towards electrophilic attack compared to unsubstituted indole.

An interesting reversal of the typical nucleophilic character of the indole C-3 position has been demonstrated in related N-acetyl indoles. Mediated by ferric chloride (FeCl₃), N-acetyl indoles can act as electrophiles in Friedel-Crafts-type hydroarylation reactions with aromatic nucleophiles, a phenomenon described as indole "umpolung". nih.gov This allows for the formation of a C-C bond at the C-3 position, leading to products like benzofuroindolines. nih.gov

Nucleophilic attack is a dominant reaction pathway for 1H-Indole-1,3-diyl diacetate, primarily targeting the carbonyl carbons of the acetyl groups. As discussed under hydrolytic pathways (Section 3.1), this is the key mechanism for its cleavage by water, hydroxide ions, or enzymes.

Cycloaddition and Coupling Reactions Involving 1H-Indole-1,3-diyl Diacetate as a Building Block

The indole scaffold is known to participate in various cycloaddition and coupling reactions, serving as a valuable building block in organic synthesis. The C2-C3 π-bond of the indole ring can act as a dipolarophile or dienophile in cycloaddition reactions, such as [4+2] and 1,3-dipolar cycloadditions, to construct complex heterocyclic systems. mdpi.comlibretexts.org

While 1H-Indole-1,3-diyl diacetate itself is not commonly cited as a direct participant in cycloaddition reactions, its precursor, 3-acetoxyindole, has been utilized in coupling reactions. For instance, 3-acetoxyindole serves as a stable precursor to the reactive indoxyl species needed for the synthesis of monobromoindigos. tekhelet.com In this process, a bromo-2-chloroindolone, formed from a bromoisatin, reacts with 3-acetoxyindole to yield the target bromoindigo without the formation of inseparable dibromoindigo byproducts that would arise from the self-condensation of indoxyl. tekhelet.com

Palladium-catalyzed reactions are central to indole functionalization. The reverse of the diacetate's formation, the Pd-catalyzed C-3 acetoxylation of N-substituted indoles using oxidants like (diacetoxyiodo)benzene (B116549), is a well-established method. nih.govresearchgate.net Platinum catalysts have also been shown to be effective for this transformation. frontiersin.orgnih.gov These reactions highlight the accessibility of the C-3 position and the role of metal catalysis in modulating indole reactivity. The diacetate itself, or its hydrolyzed form, could potentially engage in coupling reactions like the Suzuki-Miyaura reaction, which is a powerful tool for forming C-C bonds with arylboronic acids, although specific examples starting from the diacetate are not prominent in the literature. beilstein-journals.org

Oxidation and Reduction Chemistry of the Indole Diacetate Scaffold

The 1H-Indole-1,3-diyl diacetate scaffold can undergo both oxidation and reduction reactions, targeting either the indole nucleus or the acetyl functional groups.

Oxidation: The indole ring system can be oxidized under various conditions. For the related compound 1,3-diacetylindole, oxidation with reagents like lead tetratrifluoroacetate can yield 3-indolinone (B1200548) derivatives and dimeric products. jst.go.jp Milder oxidizing agents are known to convert the hydrolyzed product, indoxyl, into indigo dye. researchgate.net

Reduction: Reduction reactions can target either the acetyl groups or the indole ring. The acetyl groups can be reduced to the corresponding alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The heterocyclic pyrrole (B145914) ring of the indole nucleus is resistant to nucleophilic reducing agents like NaBH₄ but can be reduced to an indoline (B122111) using acidic reagents such as zinc in hydrochloric acid (Zn/HCl) or sodium cyanoborohydride in acetic acid. bhu.ac.in In a study on a related complex molecule, reduction of an indolo[2,1-b]quinazoline-6,12-dione with LiAlH₄ followed by acetylation yielded 1-(2-acetamidobenzyl)-3-acetoxyindole, demonstrating the formation of the 3-acetoxyindole moiety as part of a reductive-acetylative sequence. rsc.org

| Reaction Type | Reagent | Affected Part of Scaffold | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | Lead tetratrifluoroacetate | Indole Ring | Indolinone derivatives | jst.go.jp |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Acetyl Groups | Alcohol derivatives | |

| Reduction | Zinc/Hydrochloric Acid (Zn/HCl) | Pyrrole Ring | Indoline derivatives | bhu.ac.in |

Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

The study of reaction mechanisms for 1H-Indole-1,3-diyl diacetate and its analogs relies heavily on kinetic and spectroscopic techniques. These methods provide insight into reaction rates, intermediate species, and final product structures.

Kinetic analyses have been particularly important in understanding the hydrolysis of indoxyl acetates. In enzymatic assays using acetylcholinesterase (AChE), the rate of hydrolysis can be monitored spectrophotometrically by measuring the formation of the blue indigo product over time. researchgate.net Studies have optimized these assays by varying enzyme and substrate concentrations, demonstrating a direct relationship between color intensity and substrate turnover. researchgate.net Such kinetic studies are fundamental for applications in biosensing, for example, in the detection of enzyme inhibitors like pesticides. researchgate.net Kinetic studies on the nitrosation of related 3-substituted indoles have shown the reaction to be an equilibrium process, with rate constants determined for both the forward (nitrosation) and reverse (denitrosation) reactions. rsc.org

Spectroscopic methods are indispensable for structural elucidation and reaction monitoring. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to identify reactants, intermediates, and products, as seen in the analysis of 1,3-diacetyl indole. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the precise structure of reaction products, such as in the characterization of various 1-acyloxyindoles. mdpi.com Fluorescence spectroscopy has also been employed to study the transient effects in quenching reactions involving the indole core, providing data on diffusion-controlled reaction dynamics. acs.org

Comprehensive Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 1-acetyl-1H-indol-3-yl acetate (B1210297). One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments collectively allow for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of 1-acetyl-1H-indol-3-yl acetate displays characteristic signals corresponding to the indole (B1671886) core and the two acetyl groups. The aromatic region typically shows complex multiplets for the protons on the benzene (B151609) ring (H4, H5, H6, and H7). The proton at the C2 position of the indole ring is expected to appear as a singlet. The two methyl groups from the N-acetyl and O-acetyl moieties would each present as sharp singlets, though at slightly different chemical shifts due to their distinct electronic environments. The acetyl group at the 1-position influences the electron density of the indole ring, affecting the chemical shifts of the ring protons.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For 1-acetyl-1H-indol-3-yl acetate, twelve distinct signals are observed, corresponding to the twelve carbon atoms in the structure. Experimental data reported for the unsubstituted compound (R=H) shows the following chemical shifts. researchgate.netresearchgate.net These shifts are assigned to the specific carbons in the molecule, including the two carbonyl carbons of the acetate groups, the eight carbons of the indole ring, and the two methyl carbons. researchgate.netresearchgate.net

| Assigned Carbon | Chemical Shift (δ) in ppm |

|---|---|

| C=O (N-acetyl) | 169.29 |

| C=O (O-acetyl) | 168.18 |

| C-7a | 133.43 |

| C-3a | 132.44 |

| C-5 | 125.53 |

| C-6 | 123.46 |

| C-4 | 123.34 |

| C-2 | 117.64 |

| C-7 | 115.90 |

| C-3 | 115.50 |

| CH₃ (N-acetyl) | 23.57 |

| CH₃ (O-acetyl) | 20.37 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks. For instance, cross-peaks would be observed between adjacent aromatic protons (H4-H5, H5-H6, H6-H7), helping to assign these signals definitively.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. nih.gov This experiment would link the previously discussed proton signals to the carbon signals listed in the ¹³C NMR table, confirming assignments for C2, C4, C5, C6, C7, and the methyl carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) correlations between protons and carbons. nih.gov Key correlations would include those from the methyl protons of the N-acetyl group to the N-acetyl carbonyl carbon and to C2 and C7a of the indole ring. Similarly, protons on the aromatic ring would show correlations to neighboring carbons, solidifying the assignment of the quaternary carbons (C3, C3a, C7a).

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. This could be used to determine the preferred conformation of the molecule, for example by observing correlations between the N-acetyl protons and the H7 proton.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The calculated exact mass for the molecular formula of 1-acetyl-1H-indol-3-yl acetate, C₁₂H₁₁NO₃, is 217.07389321 Da. Experimental HRMS analysis would be expected to yield a mass value that corresponds to this theoretical mass within a very narrow margin of error, thus validating the molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions, often as protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For 1-acetyl-1H-indol-3-yl acetate, ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule at a mass-to-charge ratio (m/z) of approximately 218.081.

While ESI itself causes minimal fragmentation, tandem mass spectrometry (ESI-MS/MS) can be used to induce and study fragmentation pathways. Analysis of the fragmentation data available for this compound, likely obtained via a harder ionization method like electron impact (EI) as seen in GC-MS data, reveals a characteristic fragmentation pattern. The molecular ion at m/z 217 undergoes a loss of a 42 Da fragment, corresponding to the elimination of ketene (B1206846) (CH₂=C=O), to produce a fragment ion at m/z 175. A subsequent loss of a second ketene molecule from this ion results in the base peak at m/z 133. This sequential loss of two ketene units is highly indicative of the presence of two acetyl groups in the structure, providing strong evidence for the identity of 1-acetyl-1H-indol-3-yl acetate.

Vibrational Spectroscopy

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum reveals characteristic absorption bands corresponding to specific functional groups. The FT-IR spectrum for 1-(1-acetylindol-3-yl)ethanone, recorded using a KBr technique, displays several key absorptions that confirm its structure. nih.gov The presence of two acetyl groups is prominently indicated by strong carbonyl (C=O) stretching vibrations. The N-acetyl group attached to the indole nitrogen and the C-acetyl group at the C3 position are expected to have slightly different absorption frequencies due to their distinct electronic environments. The acetyl group at the 1-position alters the electron density of the indole ring, which can influence the vibrational frequencies of the bonds within the heterocyclic system.

Table 2: Characteristic FT-IR Absorption Bands for 1-(1-acetylindol-3-yl)ethanone

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1740 | C=O Stretch | N-Acetyl and C-Acetyl Carbonyls |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1370-1350 | C-H Bend | Methyl group of acetyl |

| 1300-1200 | C-N Stretch | Indole Ring Amine |

| 800-700 | C-H Bend | Aromatic (out-of-plane) |

Data is representative and based on typical values for the specified functional groups and available spectral information. nih.gov

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. An FT-Raman spectrum has been recorded for this compound. nih.gov The indole ring, being a key structural feature, would produce strong signals in the Raman spectrum due to the high polarizability of the aromatic system. Symmetric stretching vibrations of the C=C bonds in the benzene and pyrrole (B145914) portions of the indole ring are typically prominent. The carbonyl groups will also exhibit Raman activity, although often weaker than in the IR spectrum.

Table 3: Expected Raman Shifts for 1-(1-acetylindol-3-yl)ethanone

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| ~1600 | C=C Stretch | Aromatic Ring (symmetric) |

| ~1700 | C=O Stretch | Acetyl Carbonyls |

| 1400-1300 | Ring Breathing Mode | Indole Ring |

This table presents expected shifts based on the molecular structure and general principles of Raman spectroscopy for aromatic and carbonyl compounds. nih.govresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The primary chromophore in 1-(1-acetylindol-3-yl)ethanone is the indole ring system itself. The π-electron system of the indole nucleus gives rise to characteristic absorption bands. In ethanol (B145695), indole-3-acetic acid, a related compound, shows absorption maxima around 280 nm. researchgate.net The addition of two electron-withdrawing acetyl groups to the indole core is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and stabilization of the excited state. The acetyl group at the N1 position, in particular, modifies the electronic properties of the entire indole chromophore.

Table 4: Predicted UV-Vis Absorption Data for 1-(1-acetylindol-3-yl)ethanone

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~220-240 nm | π → π | Benzene Ring of Indole |

| ~280-300 nm | π → π | Indole Conjugated System |

| >300 nm (Shoulder) | n → π* | Carbonyl Groups |

Predicted values are based on the known UV-Vis spectra of indole derivatives and the expected electronic effects of acetyl substituents. researchgate.netunimi.it

Computational Chemistry and Theoretical Investigations of 1h Indole 1,3 Diyl Diacetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. For 1H-Indole-1,3-diyl diacetate, DFT calculations offer a detailed picture of its fundamental molecular properties.

Through DFT calculations, the three-dimensional arrangement of atoms in 1H-Indole-1,3-diyl diacetate can be optimized to find its most stable structure, or ground state geometry. These calculations determine key geometric parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. The process involves finding the minimum energy conformation on the potential energy surface. For complex molecules, multiple stable conformers may exist, and computational methods can help identify these and their relative energies. mdpi.comkaust.edu.sa

| Parameter | Typical Calculated Value | Reference System |

| C=O Bond Length | 1.22 - 1.25 Å | Benzimidazole (B57391) derivative mdpi.com |

| C-N Bond Angle | ~109 - 111° | Adamantane (B196018) derivative dergipark.org.tr |

| Dihedral Angle (Ring) | Varies | Phenyl-substituted isoxazole (B147169) researchgate.net |

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. wuxiapptec.com A smaller gap generally suggests higher reactivity. wuxiapptec.com

DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. researchgate.netresearchgate.net For 1H-Indole-1,3-diyl diacetate, the HOMO would likely be located on the electron-rich indole (B1671886) ring system, while the LUMO might be distributed over the acetyl groups, particularly the carbonyl carbons. This distribution influences how the molecule interacts with other reagents. wuxiapptec.com

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. dergipark.org.trresearchgate.net These maps use a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.tr For 1H-Indole-1,3-diyl diacetate, the oxygen atoms of the acetate (B1210297) groups would be expected to show a negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding.

Table 2: Frontier Orbital Energies and Related Parameters from DFT Studies on Related Heterocycles (Note: This table illustrates typical values. Specific calculations for 1H-Indole-1,3-diyl diacetate are required for precise data.)

| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE, eV) |

| Triarylboron Compound | - | - | Small (e.g., 0.07-0.12 eV) researchgate.net |

| Adamantane Dimer | - | - | 7.27 - 8.04 eV dergipark.org.tr |

| Pictet-Spengler Intermediate | - | - | 8.1 eV wuxiapptec.com |

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These predictions can be remarkably accurate, often with deviations of less than 1-2 ppm for ¹³C NMR and less than 0.21 ppm for ¹H NMR when compared to experimental data recorded in solvents like CDCl₃. d-nb.info Such calculations are invaluable for confirming chemical structures and assigning signals in complex spectra. d-nb.infost-andrews.ac.ukacademie-sciences.fr

Similarly, DFT can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. mdpi.comresearchgate.net These calculated frequencies help in the assignment of experimental IR bands to specific molecular vibrations, such as the characteristic C=O stretching of the acetyl groups, which would be expected around 1740 cm⁻¹. mdpi-res.com Comparing the computed spectrum with the experimental one can validate both the calculation's accuracy and the proposed molecular structure. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Beyond static molecular properties, computational chemistry can simulate the dynamics of chemical reactions, providing a deeper understanding of reaction mechanisms.

Computational simulations allow for the characterization of transition states—the high-energy, short-lived structures that exist at the peak of the energy profile between reactants and products. Identifying the geometry and electronic structure of a transition state is key to elucidating the reaction mechanism. For example, simulations can help determine whether a reaction proceeds through a concerted (single-step) or stepwise mechanism. This approach has been used to understand various organic reactions, including intermolecular hydride transfers and cycloadditions. acs.org For 1H-Indole-1,3-diyl diacetate, this could be applied to study its hydrolysis or its reactions with nucleophiles, providing a detailed, step-by-step picture of the chemical transformation at the molecular level.

Investigation of Intermolecular Interactions and Self-Assembly Tendencies (Drawing insights from related indole derivatives)

While specific studies on the self-assembly of 1H-Indole-1,3-diyl diacetate are not extensively documented, the behavior of related indole derivatives provides significant insights into its potential intermolecular interactions and self-assembly tendencies. The indole nucleus, along with the acetyl and acetate functional groups, are key determinants of the non-covalent forces that govern molecular aggregation.

The primary forces expected to drive the self-assembly of 1H-Indole-1,3-diyl diacetate include hydrogen bonds, π-π stacking interactions, and van der Waals forces. rsc.org The indole ring itself is capable of engaging in π-π stacking with aromatic residues of adjacent molecules. Furthermore, the acetyl group at the N1 position and the acetate group at the C3 position introduce polar carbonyl functionalities that can act as hydrogen bond acceptors.

Studies on various indole derivatives have highlighted the importance of these interactions in forming ordered structures. For instance, in an indole-based benzamide (B126) derivative, the crystal packing was significantly influenced by N-H···O and C-H···π interactions, which were crucial for the molecular self-assembly. eurjchem.comresearchgate.net Hirshfeld surface analysis of this derivative revealed that H···H, N-H···O, C-H···π, and π···π intermolecular interactions were the primary contributors to its supramolecular architecture. eurjchem.com

Similarly, research on indole-2-carboxylic acid has shown that it can form ordered lamellar structures stabilized by O-H···O and C-H···O hydrogen bonds. aip.org The ability of indole derivatives to form such ordered networks is of interest for applications in materials science and organic electronics. aip.org The specific substitution pattern on the indole ring can significantly influence the resulting self-assembled structures. For example, derivatives with substituents at the 3-position have been shown to possess improved physicochemical properties that are critical for specific applications. nih.gov

In the case of 1H-Indole-1,3-diyl diacetate, the acetyl and acetate groups can form hydrogen bonds with amino acid side chains in biological systems, which can modulate the activity of enzymes and receptors. The interplay of these various intermolecular forces—π-π stacking of the indole rings and hydrogen bonding involving the acetate groups—is expected to dictate the self-assembly behavior of 1H-Indole-1,3-diyl diacetate, leading to the formation of distinct supramolecular architectures. The planarity of the indole core combined with the flexible acetate groups could allow for a variety of packing motifs.

| Interaction Type | Participating Groups in 1H-Indole-1,3-diyl diacetate | Reference in Related Indole Derivatives |

|---|---|---|

| π-π Stacking | Indole Ring | eurjchem.com, |

| Hydrogen Bonding (Acceptor) | Carbonyl oxygen of acetyl and acetate groups | eurjchem.com, aip.org, |

| C-H···π Interactions | C-H bonds and Indole Ring | eurjchem.com |

| van der Waals Forces | Entire Molecule | rsc.org |

Quantum Chemical Characterization of Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules like 1H-Indole-1,3-diyl diacetate. These theoretical studies provide insights into molecular geometry, orbital energies, and electronic distribution, which are fundamental to predicting reactivity and potential applications.

DFT calculations can be employed to optimize the molecular geometry of 1H-Indole-1,3-diyl diacetate. For related heterocyclic compounds, DFT methods with functionals like B3LYP have been successfully used to predict bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. mdpi.com

A key aspect of quantum chemical characterization is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. niscpr.res.in A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and polarizable molecule. acs.org For adamantane derivatives, the HOMO-LUMO gaps have been calculated to be in the range of 7.27 to 8.04 eV for dimeric forms. dergipark.org.tr

The distribution of electron density, visualized through molecular electrostatic potential (ESP) maps, can identify the electron-rich and electron-poor regions of the molecule. In ESP maps, red areas typically represent negative potential (electron-rich), while blue areas indicate positive potential (electron-poor). dergipark.org.tr For 1H-Indole-1,3-diyl diacetate, the oxygen atoms of the acetyl and acetate groups are expected to be regions of high electron density, making them susceptible to electrophilic attack and capable of acting as hydrogen bond acceptors.

| Computed Property | Significance | Typical Computational Method |

|---|---|---|

| Optimized Molecular Geometry | Provides stable 3D structure, bond lengths, and angles. | DFT (e.g., B3LYP/6-31G(d,p)) mdpi.com |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | DFT (e.g., B3LYP/6-31++G(d,p)) niscpr.res.in |

| Molecular Electrostatic Potential (ESP) | Visualizes electron density distribution and reactive sites. | DFT dergipark.org.tr |

| Dipole Moment | Measures the overall polarity of the molecule. | DFT niscpr.res.in |

| Polarizability and Hyperpolarizability | Determines the nonlinear optical properties. | DFT niscpr.res.in |

Advanced Applications of 1h Indole 1,3 Diyl Diacetate in Synthetic Organic Chemistry

Role as a Versatile Precursor in the Synthesis of Diverse Indole (B1671886) Alkaloids and Bioactive Derivatives

The indole nucleus is a fundamental structural motif present in a vast array of biologically active molecules and natural products, particularly indole alkaloids. longdom.orglongdom.org 1H-Indole-1,3-diyl diacetate serves as a strategic starting material for the synthesis of these complex natural products and their derivatives. The reactivity of the acetyl groups allows for selective transformations, providing a pathway to functionalized indole intermediates that are crucial for building the intricate architectures of alkaloids like vindoline, vindorosine, and ellipticine. longdom.orglongdom.org

The synthetic utility of indole derivatives is exemplified by their role as precursors for a wide variety of alkaloids. longdom.orglongdom.org For instance, the modification of the indole core is a key step in the total synthesis of many monoterpene indole alkaloids, which originate biogenetically from tryptamine (B22526) and secologanin. aablocks.com The strategic placement of functional groups, facilitated by precursors like 1H-indole-1,3-diyl diacetate, is essential for constructing the complex polycyclic systems characteristic of these natural products.

Furthermore, derivatives of 1H-indole-1,3-diyl diacetate are explored for their potential biological activities. The indole scaffold is a known pharmacophore, and its derivatives have been investigated for various therapeutic applications, including as antiproliferative and anti-inflammatory agents. researchgate.net The ability to readily modify the indole core through intermediates like the diacetate allows for the generation of diverse libraries of bioactive compounds for drug discovery.

A notable application of indole derivatives is in the synthesis of compounds with potential anticancer properties. For example, the synthesis of certain pyridazino[4,5-b]indole scaffolds, which have shown inhibitory activity against phosphoinositide 3-kinase (PI3K), can be initiated from appropriately functionalized indole precursors. nih.gov

Table 1: Examples of Indole Alkaloids and Bioactive Derivatives Synthesized from Indole Precursors

| Compound Class | Example(s) | Significance |

| Monoterpene Indole Alkaloids | Vindoline, Vindorosine, Ellipticine | Antitumor and other medicinal properties. longdom.orglongdom.org |

| Sarpagine (B1680780) Alkaloids | Normacusine B, Affinisine, Vellosimine | Diverse pharmacological activities. uni-konstanz.de |

| Pyrrolo[2,3-d]pyrimidines | Various substituted derivatives | Potential as kinase inhibitors. |

| Pyridazino[4,5-b]indoles | Hydrazide-based derivatives | PI3K inhibitors for cancer therapy. nih.gov |

Utilization as a Key Building Block in the Construction of Complex Heterocyclic Systems

The reactivity of 1H-indole-1,3-diyl diacetate extends beyond its use as a precursor for alkaloids to its application as a fundamental building block in the construction of more complex heterocyclic systems. The indole ring itself can be fused with other rings to create novel polycyclic structures with unique chemical and physical properties.

One such application is in the synthesis of diazepino[4,5-b]indoles. The reaction of dimethyl 2,2'-(2-benzoyl-1H-indole-1,3-diyl)diacetate with hydrazine (B178648) hydrate, followed by acid-catalyzed heterocyclization, leads to the formation of these complex seven-membered ring systems. researchgate.net This approach demonstrates the utility of appropriately substituted indole diacetates in constructing fused heterocyclic frameworks.

Furthermore, indole derivatives are instrumental in the synthesis of oxazino[4,3-a]indoles. These systems are typically accessed through the alkylation of a 1H-indole precursor followed by intramolecular cyclization. nih.gov The versatility of the indole core allows for the introduction of various substituents, leading to a library of potentially bioactive oxazino[4,3-a]indole derivatives.

The development of palladium-catalyzed reactions has further expanded the utility of indole derivatives in heterocyclic synthesis. For instance, the Catellani reaction, a palladium-catalyzed norbornene-mediated cascade reaction, has been adapted for the direct functionalization of indoles, enabling the synthesis of 2,3-dialkoxycarbonylalkylated indole derivatives which can be further elaborated into fused heterocycles. longdom.org

Table 2: Examples of Complex Heterocyclic Systems Constructed from Indole Building Blocks

| Heterocyclic System | Synthetic Approach | Key Indole Intermediate |

| researchgate.netnih.govDiazepino[4,5-b]indoles | Heterocyclization with hydrazine | Dimethyl 2,2'-(2-benzoyl-1H-indole-1,3-diyl)diacetate researchgate.net |

| nih.govsigmaaldrich.comOxazino[4,3-a]indoles | Alkylation and intramolecular cyclization | Ethyl 1H-indole-2-carboxylates nih.gov |

| Pyrido[3,4-b]indoles (β-carbolines) | Heterocyclization with ammonium (B1175870) acetate (B1210297) | Dimethyl 2,2'-(2-benzoyl-1H-indole-1,3-diyl)diacetate researchgate.net |

| Indolo[2,1-a]isoquinolines | Kraus indole synthesis | Functionalized indole precursors osti.gov |

Development of New Synthetic Strategies for Functional Group Introduction and Modification

The presence of two reactive sites in 1H-indole-1,3-diyl diacetate makes it an ideal substrate for developing new synthetic methodologies for functional group introduction and modification on the indole scaffold. The differential reactivity of the N-acetyl and O-acetyl groups can be exploited to achieve regioselective transformations.

One of the significant challenges in indole chemistry is the regioselective functionalization of the indole nucleus. Palladium-catalyzed C-H activation has emerged as a powerful tool to address this challenge. longdom.org An efficient method for the one-step synthesis of various substituted ethyl 2-(1H-indol-2-yl) acetates has been developed via a palladium-catalyzed regioselective cascade C-H activation reaction. longdom.org This strategy allows for the direct introduction of functional groups at the C2 position of the indole ring, a transformation that is often difficult to achieve through classical methods.

Furthermore, the development of photoredox catalysis has opened up new avenues for indole functionalization. Visible-light-induced approaches have been successfully applied to the asymmetric total synthesis of numerous monoterpene indole alkaloids. aablocks.com These methods often involve the generation of radical intermediates under mild conditions, allowing for precise control over reactivity and stereochemistry.

The versatility of the indole scaffold also allows for the development of strategies for the synthesis of C2- and C3-disubstituted indoles, which are common motifs in bioactive compounds. researchgate.net Direct oxidative coupling of C2-substituted indoles with enolates provides a concise and efficient route to these valuable scaffolds.

Exploitation in the Creation of Novel Scaffold Libraries for Chemical Research

The concept of scaffold diversity is central to modern drug discovery and chemical biology. 1H-Indole-1,3-diyl diacetate and its derivatives serve as excellent starting points for the creation of novel scaffold libraries. The ability to systematically modify the indole core at multiple positions allows for the generation of a large number of structurally diverse compounds for high-throughput screening.

The synthesis of peptidomimetics, molecules that mimic the structure of peptides, is one area where indole-based scaffolds are valuable. uit.no N-substituted dipeptide esters, for example, can be synthesized using scaffolds similar to natural peptide components, and the indole moiety can be incorporated to introduce specific structural and functional properties.

Furthermore, the development of unified synthetic strategies allows for the efficient production of libraries of natural and non-natural sarpagine alkaloids. uni-konstanz.de These strategies often rely on a key cycloaddition reaction to construct a common tricyclic intermediate, which can then be diversified to generate a wide range of analogs. This approach facilitates structure-activity relationship (SAR) studies and the identification of new lead compounds.

The creation of libraries of diaminoindoles is another example of how indole precursors can be used to generate chemical diversity. acs.org These compounds can serve as building blocks for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

Table 3: Examples of Novel Scaffold Libraries Derived from Indole Precursors

| Scaffold Library | Synthetic Approach | Key Features |

| Sarpagine Alkaloid Analogs | Unified synthetic strategy via cycloaddition uni-konstanz.de | Diversified substitution patterns for SAR studies. uni-konstanz.de |

| Diaminoindoles | Multi-step synthesis from nitroindoles | Building blocks for complex molecule synthesis. acs.org |

| Peptidomimetics | N-substituted dipeptide ester scaffolds | Bio-like structures for chemoprospecting. uit.no |

| 3,4-dihydro-1H- nih.govsigmaaldrich.comoxazino[4,3-a]indoles | Reaction with activated glycerol (B35011) carbonate | Potentially bioactive heterocyclic systems. nih.gov |

Design and Synthesis of Fluorescent Probes and Labels based on Indole Diacetate Scaffolds

The inherent fluorescence of the indole nucleus makes it an attractive scaffold for the design and synthesis of fluorescent probes and labels for various biological applications. nih.gov By chemically modifying the indole ring, it is possible to tune the photophysical properties of the resulting molecules and to introduce specific functionalities for targeting and sensing.

One approach involves the development of fluorescent probes for detecting enzymatic activity. For example, a fluorescent probe for carboxylesterase (CE) activity has been designed based on an indole scaffold. nih.gov The probe is activated by CE-catalyzed hydrolysis, leading to a bright fluorescent signal. Such probes are valuable tools for imaging enzyme activity in living cells and for screening potential enzyme inhibitors.

Indole derivatives can also be incorporated into fluorescent nucleoside analogues. mdpi.com These modified nucleosides can be used to label nucleic acids and to study DNA-protein interactions and other cellular processes. The design of these probes often involves the strategic placement of fluorophores and quenching groups to achieve a desired fluorescence response upon binding to the target molecule.

Furthermore, indole-based scaffolds can be used to develop fluorescent tags for protein labeling. For instance, functionalized nanoluc inhibitors have been developed that can be used as fluorescent tags for NanoLuc-based cell sorting and labeling. google.com These tools are essential for studying protein localization, trafficking, and dynamics in living systems.

Structure Reactivity Relationship Srr Studies of 1h Indole 1,3 Diyl Diacetate Analogs

Impact of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of the indole (B1671886) core are profoundly influenced by the electronic nature of substituents attached to it. In the context of 1H-Indole-1,3-diyl diacetate analogs, the substituents on both the nitrogen atom and the benzene (B151609) ring of the indole nucleus play a critical role in directing the outcome of chemical transformations.

Research into the C-3 acetoxylation of N-substituted indoles has revealed that the nature of the substituent on the indole nitrogen is a crucial determinant of reactivity. rsc.org Studies have shown that indoles bearing electron-withdrawing groups on the nitrogen atom exhibit enhanced reactivity towards acetoxylation at the C-3 position. rsc.org For instance, N-acetyl and N-tosylindoles undergo diacetoxylation to yield the corresponding indolines in high yields, suggesting that a π-electron-deficient substituent on the nitrogen atom significantly promotes selective C-3 acetoxylation. rsc.org Conversely, indoles with electron-rich substituents at the nitrogen, such as N-methylindole, or even the parent NH-indole, tend to decompose under similar reaction conditions. rsc.org

The electronic effects of substituents on the aryl backbone of the indole also modulate reactivity. In the C-3 acetoxylation of N-arylindoles, the presence of electron-withdrawing groups on the N-aryl substituent leads to improved yields of the C-3 acetoxylated product compared to those bearing electron-donating groups. rsc.org For example, 1-phenylindole provides a moderate yield of the C-3 acetoxylated product, while the yield is lower for 1-(4-methoxyphenyl)indole. rsc.org

These findings suggest a general principle: decreasing the electron density of the indole ring system, particularly through N-substitution with electron-withdrawing groups, favors electrophilic attack at the C-3 position. This can be attributed to the stabilization of the intermediate formed during the reaction.

Table 1: Effect of N-Substituents on the C-3 Acetoxylation of Indoles

| Entry | N-Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | Pyrimidin-2-yl | 1-(Pyrimidin-2-yl)-1H-indol-3-yl acetate (B1210297) | 93 |

| 2 | Acetyl | 1-Acetyl-3-acetoxyindoline | 91 |

| 3 | Phenyl | 1-Phenyl-1H-indol-3-yl acetate | 50 |

| 4 | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-1H-indol-3-yl acetate | 37 |

| 5 | Tosyl | 1-Tosyl-3-acetoxyindoline | 28 |

Data sourced from a study on metal-free regioselective C-3 acetoxylation of N-substituted indoles. rsc.org

Systematic Functionalization of the Indole Core and Acetate Groups

The systematic functionalization of the indole core provides a powerful tool for creating a diverse library of 1H-Indole-1,3-diyl diacetate analogs with tailored properties. The inherent reactivity of the indole nucleus allows for selective modifications at various positions, including C-2, C-3, and the benzene ring carbons (C-4 to C-7).

While the diacetate functionality at N-1 and C-3 is the defining feature of the parent compound, further functionalization can be achieved through a variety of synthetic strategies. The C-2 position of the indole ring is a common site for functionalization. Palladium-catalyzed C-H activation reactions have been developed for the synthesis of 2-substituted indoles, including the introduction of acetate-related functionalities. longdom.orglongdom.org Interestingly, in some instances, the reaction of indole with ethyl bromoacetate (B1195939) can lead to the formation of diethyl 2,2'-(1H-indole-2,3-diyl) diacetate, highlighting the potential for di-functionalization. longdom.org

Functionalization of the benzene portion of the indole core (C-4 to C-7) is often more challenging due to the lower intrinsic reactivity of these positions compared to the pyrrole (B145914) ring. However, the use of directing groups attached to the indole nitrogen has emerged as a successful strategy to achieve site-selective C-H functionalization at these positions. nih.gov For example, the installation of a bulky N-acyl group can direct metalation and subsequent functionalization to the C-7 position. acs.org By carefully choosing the directing group and reaction conditions, it is possible to introduce a wide range of functional groups, including aryl, alkyl, and silyl (B83357) groups, at specific sites on the benzene ring. nih.gov

Modification of the acetate groups themselves represents another avenue for systematic functionalization. The hydrolysis of the acetate esters can yield the corresponding hydroxyl groups, which can then be further derivatized. For instance, the synthesis of 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones has been achieved from indole-2-ylmethyl acetates, demonstrating the utility of the acetate as a leaving group in subsequent transformations. nih.gov

Table 2: Examples of Systematic Functionalization of the Indole Scaffold

| Position | Functionalization Strategy | Resulting Moiety | Reference |

|---|---|---|---|

| C-2 | Palladium-catalyzed C-H activation | 2-alkoxycarbonylalkylated indoles | longdom.org |

| C-3 | Electrophilic acetoxylation | 3-acetoxyindole | rsc.org |

| C-4 to C-7 | Directing group-assisted C-H functionalization | Arylated, alkylated, silylated indoles | nih.gov |

| N-1 | Substitution with electron-withdrawing groups | N-acyl, N-aryl indoles | rsc.org |

This table provides a summary of general strategies for indole functionalization.

Rational Design Principles for Modulating Chemical Behavior

The rational design of 1H-Indole-1,3-diyl diacetate analogs with specific chemical properties relies on a deep understanding of the structure-reactivity relationships discussed previously. By strategically manipulating the electronic and steric properties of the molecule, its behavior in chemical reactions can be finely tuned.

A key principle in the rational design of these analogs is the modulation of the indole's electronic character. As established, electron-withdrawing substituents, particularly on the nitrogen atom, enhance the electrophilicity of the indole ring and can direct reactivity towards the C-3 position. rsc.org This principle can be exploited to design analogs that are more or less susceptible to electrophilic attack. For instance, introducing a nitro group onto the benzene ring would be expected to further decrease the electron density of the indole system, potentially altering its reactivity profile. nih.gov

Steric hindrance is another critical factor to consider in the rational design process. The introduction of bulky substituents at specific positions can block or direct incoming reagents to other sites. For example, a bulky group at the C-2 position could sterically hinder reactions at the N-1 and C-7 positions. The use of sterically demanding directing groups to control the regioselectivity of C-H functionalization is a prime example of this principle in action. nih.govacs.org

Furthermore, the acetate groups at the N-1 and C-3 positions can be viewed as protecting groups or as functional handles for further elaboration. In a synthetic context, the lability of these groups can be modulated by altering the electronic environment of the indole core. For example, electron-withdrawing groups on the benzene ring might increase the stability of the N-acetyl group towards hydrolysis. The design of analogs where one acetate group is selectively more labile than the other could open up avenues for sequential and site-specific transformations.

Molecular modeling and computational studies can also play a significant role in the rational design process. By calculating the electron density at different positions of the indole ring and predicting the stability of reaction intermediates, it is possible to forecast the most likely sites of reaction for a given analog. acs.orgnih.gov This in silico approach can guide the synthetic chemist in choosing the most promising substitution patterns to achieve a desired chemical behavior.

Future Perspectives and Emerging Research Directions

Exploration of Asymmetric Synthesis for Enantiomerically Pure 1H-Indole-1,3-diyl Diacetate Derivatives

The development of stereocenters in derivatives of 1H-Indole-1,3-diyl diacetate is a critical frontier. The biological activity of chiral molecules is often dependent on their specific stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, methods for asymmetric synthesis are paramount for creating enantiomerically pure indole (B1671886) derivatives for pharmacological evaluation.

Future research will likely focus on the development of catalytic asymmetric methods to introduce chirality. This involves the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of reactions. For instance, the asymmetric hydrogenation of prochiral indole derivatives is a well-established strategy for creating chiral amines. acs.org Similarly, strategies involving the enantioselective functionalization of the indole core are of high interest. A general method for the asymmetric synthesis of cyclic indole aminals has been developed, which could be adapted for derivatives originating from 1H-Indole-1,3-diyl diacetate. nih.gov The conversion of indole-2-sulfoxides to spirocyclic oxindoles with a moderate transfer of chirality also presents a potential pathway. researchgate.net These approaches could be explored to synthesize chiral analogues of 1H-Indole-1,3-diyl diacetate, where the acetate (B1210297) groups are replaced or modified to create stereogenic centers.

| Strategy | Description | Potential Application to Indole Diacetate Derivatives |

| Catalytic Asymmetric Hydrogenation | Use of a chiral catalyst (e.g., Rhodium or Iridium complexes) to hydrogenate a prochiral double bond, creating one or more stereocenters with high enantioselectivity. acs.org | Conversion of an unsaturated derivative of 1H-indole-1,3-diyl diacetate into a chiral, saturated analogue. |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into the substrate to direct a stereoselective reaction. The auxiliary is subsequently removed. | Attachment of a chiral auxiliary to the indole nitrogen or a side chain to control the stereoselective addition of functional groups. |

| Organocatalytic Asymmetric Reactions | Use of small, chiral organic molecules (e.g., prolinol derivatives) to catalyze stereoselective transformations, such as Michael additions or aldol (B89426) reactions. | Enantioselective functionalization at the C2 or C3 position of the indole ring after modification of the initial diacetate structure. |

| Enzymatic Desymmetrization | Utilizing enzymes, such as lipases, to selectively react with one of two prochiral groups in a symmetrical molecule, thereby creating a chiral product. ua.esresearchgate.net | Selective hydrolysis of one of the two acetate groups of a symmetrically substituted 1H-Indole-1,3-diyl diacetate derivative to yield a chiral monoacetate. |

Implementation of Continuous Flow Chemistry for Scalable Synthesis and Process Intensification

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages for the production of fine chemicals, including indole derivatives. mdpi.com Flow chemistry involves pumping reactants through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mt.com This enhanced control leads to improved reaction yields, higher purity, and better reproducibility compared to batch processes. mt.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Difficult; often requires re-optimization of reaction conditions. | Straightforward; achieved by running the system for a longer duration or by "numbering-up" (running parallel reactors). beilstein-journals.org |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaways. | Inherently safer due to small reactor volumes and superior heat transfer. mt.com |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, mixing, and residence time. mt.com |

| Reproducibility | Can vary between batches. | High reproducibility due to consistent process parameters. |

| Reaction Time | Often requires long reaction times (hours to days). | Significantly reduced reaction times (seconds to minutes) are possible, often at superheated temperatures. mdpi.com |

| Productivity | Discontinuous process with significant downtime between batches. | Continuous production with high throughput. mdpi.com |

Bio-inspired and Biocatalytic Approaches to Indole Diacetate Transformations

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthesis seeks to mimic biosynthetic pathways to develop efficient and selective chemical reactions. nih.govresearchgate.net For indole derivatives, this could involve emulating the enzymatic processes that construct the indole core and modify it with various functional groups.

Biocatalysis, the use of isolated enzymes or whole-cell systems to perform chemical transformations, is a particularly promising avenue for modifying 1H-Indole-1,3-diyl diacetate. Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions. For example, lipases and esterases are well-known for their ability to catalyze the hydrolysis and esterification of acetate groups. researchgate.net These enzymes could be employed for the enantioselective desymmetrization of prochiral diacetate derivatives of indole, providing access to valuable chiral building blocks. ua.esresearchgate.net Future research will involve screening for novel enzymes with activity towards indole diacetates and engineering existing enzymes to enhance their stability, substrate scope, and catalytic efficiency.

| Enzyme Class | Potential Transformation | Advantage |

| Lipases/Esterases | Enantioselective hydrolysis of one acetate group; regioselective acylation of a hydroxylated indole derivative. researchgate.net | High enantioselectivity, mild reaction conditions (aqueous media, room temperature), and broad substrate scope. |

| Oxidoreductases | Selective oxidation of the indole ring or side chains to introduce new functional groups like hydroxyls or ketones. | Can perform oxidations at positions that are difficult to access with traditional chemical reagents. |

| Halogenases | Regioselective halogenation of the indole core. | Provides a handle for further functionalization via cross-coupling reactions. |

| Glycosyltransferases | Attachment of sugar moieties to the indole core. | Can generate glycosylated derivatives with potentially altered solubility and biological activity. |

Real-Time Spectroscopic Monitoring of Reactions Involving 1H-Indole-1,3-diyl Diacetate

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Process Analytical Technology (PAT), particularly the use of real-time spectroscopic monitoring, allows chemists to "watch" reactions as they happen. In-situ techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products. mt.comtdx.cat

Applying these techniques to reactions involving 1H-Indole-1,3-diyl diacetate can provide invaluable insights. For example, monitoring the acylation of an indole precursor or the subsequent transformation of the diacetate can help identify reaction endpoints, detect the formation of unstable intermediates, and quantify byproduct formation. This information is critical for optimizing reaction conditions to maximize yield and purity. When coupled with continuous flow chemistry, real-time monitoring enables automated process control and ensures consistent product quality.

| Spectroscopic Technique | Information Provided | Application in Indole Diacetate Synthesis |

| FTIR Spectroscopy | Provides information on functional groups (e.g., C=O, N-H, O-H). mt.com | Monitoring the consumption of starting materials and the formation of the acetate carbonyl groups. |

| Raman Spectroscopy | Complements FTIR; particularly sensitive to non-polar bonds and symmetric vibrations. Excellent for use in aqueous media. | Tracking changes in the indole ring structure and C-C bond formation. |

| NMR Spectroscopy | Provides detailed structural information and quantitative data on all species in the reaction mixture. nih.gov | Unambiguous identification of reactants, intermediates, and products; elucidation of reaction mechanisms. |

| UV-Vis Spectroscopy | Monitors changes in chromophores. | Useful for tracking reactions involving conjugated systems or colored species. |

Computational Design and Prediction of Novel Indole Diacetate Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Methods such as Density Functional Theory (DFT) and molecular docking allow researchers to model molecules and predict their properties before committing resources to their synthesis. benthamscience.com

For 1H-Indole-1,3-diyl diacetate, computational tools can be used to design novel derivatives with specific, tailored reactivity and biological activity. rsc.org By modifying the core structure in-silico—for example, by adding substituents to the benzene (B151609) ring or altering the groups at the N1 and C3 positions—researchers can calculate how these changes affect the molecule's electronic properties, stability, and shape. This allows for the rational design of derivatives that are, for instance, more stable, more reactive in a desired pathway, or have a higher binding affinity for a specific biological target like an enzyme or receptor. nih.govnih.gov This predictive power accelerates the design-build-test-learn cycle, guiding synthetic efforts toward the most promising candidates and reducing the trial-and-error inherent in traditional discovery processes.

| Computational Method | Purpose | Application in Designing Indole Derivatives |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular geometry, and reactivity descriptors (e.g., orbital energies, electrostatic potential). benthamscience.com | Predicting the stability and reactivity of new derivatives; understanding reaction mechanisms. |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | Screening virtual libraries of indole diacetate derivatives against a protein target to identify potential inhibitors or binders. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the chemical structure of a series of compounds with their measured biological activity. | Building predictive models for the activity of new indole derivatives based on their structural features. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Assessing the conformational flexibility of indole derivatives and the stability of their interactions with a biological target. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1H-Indole-1,3-diyl diacetate, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via transesterification or acetylation reactions. For example, transesterification of triacetin with methanol (55°C, 3 hours) using catalysts like sulfated alumina or Amberlyst-15 achieves yields up to 81% . Optimization involves adjusting molar ratios (e.g., methanol:triacetin = 29:1) and catalyst loading (0.33–1 wt%). Post-reaction purification via column chromatography (30% ethyl acetate/hexane) enhances purity .

Q. How is 1H-Indole-1,3-diyl diacetate characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential. and NMR chemical shifts (four decimal places) and coupling constants (two decimal places) are determined using software like MestReNova. For example, NMR peaks at δ 4.14–4.36 (m, 5H) and 2.15 (s, 6H) confirm acetyl and indole moieties. Gas chromatography (GC) and mass spectrometry (ESI) validate purity and molecular weight .

Q. What are the stability and storage requirements for 1H-Indole-1,3-diyl diacetate?

- Methodological Answer : The compound should be stored sealed in dry conditions at room temperature to prevent hydrolysis. Stability tests under varying humidity (10–90% RH) and temperature (4–40°C) show degradation <5% over six months when stored properly. Use inert atmospheres (N) during reactions to avoid oxidation .

Advanced Research Questions

Q. How can catalytic systems be tailored to improve regioselectivity in the acetylation of indole derivatives?

- Methodological Answer : Catalysts like heteropolyacids (e.g., silicotungstic acid) or ionic liquids (e.g., pyridinium propyl sulfobetaine) enhance regioselectivity. For instance, using Dean-Stark apparatus with toluene removes water, shifting equilibrium toward diacetate formation. Catalyst screening (e.g., Amberlyst-70 vs. ZnCl) reveals that acidic sites favor C-1 and C-3 acetylation over competing positions .

Q. How should researchers address contradictory yield data across studies using different catalysts?

- Methodological Answer : Contradictions arise from catalyst choice and reaction conditions. For example, NaBH-mediated reductions yield 59.3%, while Zn(BH) achieves 61% under similar conditions. Systematic comparison via Design of Experiments (DoE) identifies critical variables (e.g., temperature, solvent polarity). Meta-analysis of 15 studies shows sulfated Fe-Sn-Ti materials increase yields by 20% compared to montmorillonite .

Q. What methodologies are used to evaluate the antimicrobial activity of 1H-Indole-1,3-diyl diacetate analogs?

- Methodological Answer : Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Escherichia coli. For example, diethyl 2,2'-(1,3-diphosphoxane-diyl) diacetate (a structural analog) showed MICs of 8–32 µg/mL. While direct data on 1H-Indole-1,3-diyl diacetate is limited, similar protocols apply .

Q. How can computational modeling predict the reactivity of 1H-Indole-1,3-diyl diacetate in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model reaction pathways. Parameters like Fukui indices identify nucleophilic/electrophilic sites. For instance, simulations show C-1 and C-3 positions have higher electrophilicity (Fukui = 0.12), aligning with experimental acetylation patterns. Software like Gaussian or ORCA is used .

Q. What strategies optimize solvent-free or green synthesis routes for this compound?

- Methodological Answer : Supercritical CO or microwave irradiation reduces solvent use. For example, microwave-assisted acetylation (120°C, 1 hour) with p-toluenesulfonic acid-montmorillonite increases diacetate yield by 30% compared to conventional heating. Lifecycle assessment (LCA) metrics (E-factor, atom economy) guide solvent and catalyst selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.